molecular formula C13H11ClN2O B14112006 5-Chloro-2-(3-oxocyclohexen-1-yl)amino-benzonitrile

5-Chloro-2-(3-oxocyclohexen-1-yl)amino-benzonitrile

Cat. No.: B14112006
M. Wt: 246.69 g/mol
InChI Key: FVGJEEZGZNUJMX-UHFFFAOYSA-N
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Description

5-Chloro-2-((3-oxocyclohex-1-en-1-yl)amino)benzonitrile is a chemical compound with the molecular formula C13H11ClN2O and a molecular weight of 246.69 g/mol . This compound is characterized by the presence of a chloro group, a benzonitrile moiety, and an oxocyclohexenylamino group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 5-Chloro-2-((3-oxocyclohex-1-en-1-yl)amino)benzonitrile typically involves the reaction of 5-chloro-2-aminobenzonitrile with 3-oxocyclohex-1-en-1-yl chloride under specific reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Chemical Reactions Analysis

5-Chloro-2-((3-oxocyclohex-1-en-1-yl)amino)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-Chloro-2-((3-oxocyclohex-1-en-1-yl)amino)benzonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.

    Medicine: Research is being conducted to explore its potential therapeutic applications, such as its use in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-((3-oxocyclohex-1-en-1-yl)amino)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

5-Chloro-2-((3-oxocyclohex-1-en-1-yl)amino)benzonitrile can be compared with other similar compounds, such as:

These comparisons highlight the unique features of 5-Chloro-2-((3-oxocyclohex-1-en-1-yl)amino)benzonitrile, such as its specific substituents and their effects on its chemical behavior and applications.

Properties

Molecular Formula

C13H11ClN2O

Molecular Weight

246.69 g/mol

IUPAC Name

5-chloro-2-[(3-oxocyclohexen-1-yl)amino]benzonitrile

InChI

InChI=1S/C13H11ClN2O/c14-10-4-5-13(9(6-10)8-15)16-11-2-1-3-12(17)7-11/h4-7,16H,1-3H2

InChI Key

FVGJEEZGZNUJMX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC(=O)C1)NC2=C(C=C(C=C2)Cl)C#N

Origin of Product

United States

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